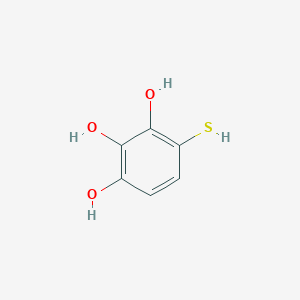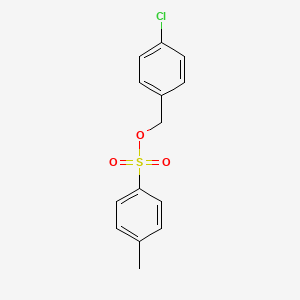
Tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate typically involves the reaction of 4-bromo-2-methoxy-6-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: 4-bromo-2-methoxy-6-methylphenol, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Procedure: The phenol is dissolved in an organic solvent such as dichloromethane, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures such as extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or borane.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Reactions: Products include amines derived from the reduction of the carbamate group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and protein interactions. Carbamates are known to inhibit certain enzymes, and this compound can be used to investigate such biological processes.
Medicine: Potential applications in drug development, particularly as a precursor to pharmacologically active compounds. Carbamates have been explored for their potential therapeutic effects, including as antineoplastic and antimicrobial agents.
Industry: Used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate involves its interaction with biological targets such as enzymes and proteins. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can be reversible or irreversible, depending on the specific enzyme and reaction conditions. The molecular targets and pathways involved in its mechanism of action include:
Enzyme Inhibition: The carbamate group can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the serine residue in the active site.
Protein Interactions: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (4-bromo-2-methoxy-6-methylphenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (4-bromo-2-methylphenyl)carbamate: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
Tert-butyl (4-bromo-2-methoxyphenyl)carbamate: Similar structure but lacks the methyl group, which may influence its chemical properties and applications.
Tert-butyl (4-bromo-2-methoxy-6-ethylphenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group, which may alter its physical and chemical characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C13H18BrNO3 |
|---|---|
Molekulargewicht |
316.19 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromo-2-methoxy-6-methylphenyl)carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-8-6-9(14)7-10(17-5)11(8)15-12(16)18-13(2,3)4/h6-7H,1-5H3,(H,15,16) |
InChI-Schlüssel |
SVQFUXKATYXCTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)


